![molecular formula C17H21N3O4S2 B2849307 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(thiazol-2-yl)acetamide CAS No. 941905-42-6](/img/structure/B2849307.png)
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is also known as MTAPA and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
MTAPA works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, MTAPA reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
MTAPA has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. MTAPA has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
One advantage of using MTAPA in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. This can reduce the risk of non-specific effects and increase the specificity of the results. However, one limitation of using MTAPA is its relatively high cost, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for the study of MTAPA. One area of research is the development of new formulations of the compound that can improve its bioavailability and increase its effectiveness. Another area of research is the investigation of the potential use of MTAPA in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to explore the long-term safety and efficacy of MTAPA in humans.
Synthesis Methods
MTAPA can be synthesized using a multi-step process. The first step involves the reaction of 4-methoxybenzenesulfonyl chloride with piperidine to form 1-(4-methoxyphenylsulfonyl)piperidine. The second step involves the reaction of 1-(4-methoxyphenylsulfonyl)piperidine with thiazole-2-carboxylic acid to form 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(thiazol-2-yl)acetamide.
Scientific Research Applications
MTAPA has been studied for its potential applications in medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. MTAPA has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-24-14-5-7-15(8-6-14)26(22,23)20-10-3-2-4-13(20)12-16(21)19-17-18-9-11-25-17/h5-9,11,13H,2-4,10,12H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYHYDXCBMOLOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(thiazol-2-yl)acetamide |
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